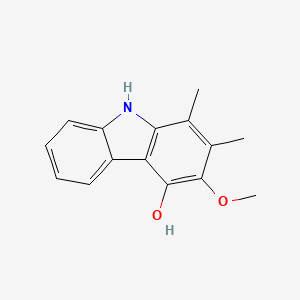

Carbazomycin B

Description

This compound has been reported in Streptomyces abikoensis, Streptomyces ehimensis, and Streptomyces luteoverticillatus with data available.

from Streptomyces Strain H 1051-MY 10; structure not given in first source, but MF given as C15-H15-N-O2; structure contains hydroxy-methoxy-dimethylcarbazole

Properties

IUPAC Name |

3-methoxy-1,2-dimethyl-9H-carbazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-8-9(2)15(18-3)14(17)12-10-6-4-5-7-11(10)16-13(8)12/h4-7,16-17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMFXFPFPDTBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1NC3=CC=CC=C32)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226110 | |

| Record name | Carbazomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75139-38-7 | |

| Record name | Carbazomycin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75139-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbazomycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075139387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Origin of Carbazomycin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazomycin B is a naturally occurring carbazole alkaloid with notable biological activities, including antifungal and antibacterial properties. First isolated from Streptomyces, this molecule has garnered interest for its potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the origin of this compound, detailing its producing microorganisms, a thorough experimental protocol for its isolation and purification, the elucidation of its structure, its biosynthetic pathway, and a summary of its biological activity.

Producing Microorganism

This compound was first isolated from an unidentified Streptomyces strain, designated H 1051-MY 10[1]. This strain was later identified as Streptomyces ehimense. Subsequently, this compound has also been isolated from other Streptomyces species, including Streptomyces luteoverticillatus strain SZJ61, a marine-derived actinomycete[1]. These microorganisms are the natural source for the production of this compound through fermentation.

Experimental Protocols

Fermentation, Extraction, and Isolation of this compound

The following protocol outlines a general procedure for the production and isolation of this compound from a Streptomyces culture, based on established methodologies[1][2][3][4].

2.1.1. Fermentation

-

Seed Culture Preparation: A loopful of a well-sporulated culture of Streptomyces sp. is inoculated into a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth with Yeast Extract). The flask is incubated at 28-30°C for 48-72 hours on a rotary shaker at 150-200 rpm.

-

Production Culture: A portion of the seed culture (typically 2-5% v/v) is transferred to a larger production flask (e.g., 1 L Erlenmeyer flask containing 200 mL of production medium). A variety of production media can be used, with a common composition being soluble starch, yeast extract, and various salts. The production culture is incubated for 7-14 days at 28-30°C with continuous agitation.

2.1.2. Extraction

-

Mycelial Extraction: After the fermentation period, the culture broth is harvested. The mycelia are separated from the broth by centrifugation or filtration.

-

Solvent Extraction: The mycelial cake is extracted with acetone. The acetone extract is then concentrated in vacuo to remove the acetone. The resulting aqueous suspension is then extracted with an immiscible organic solvent, such as ethyl acetate. The organic phase, containing this compound, is collected.

2.1.3. Purification

-

Column Chromatography: The crude ethyl acetate extract is concentrated to dryness and redissolved in a minimal amount of a suitable solvent. This solution is then subjected to column chromatography for purification.

-

Alumina Column Chromatography: The initial purification step often involves chromatography on an alumina column. The column is eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate, with increasing polarity.

-

Silica Gel Column Chromatography: Further purification can be achieved using silica gel column chromatography with a solvent system like chloroform-methanol.

-

Crystallization: The fractions containing this compound, as identified by thin-layer chromatography (TLC) and UV absorbance, are pooled, concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol-water) to yield pure this compound.

Experimental Workflow for Isolation and Purification of this compound

References

- 1. Characterization and Complete Genome Analysis of the this compound-Producing Strain Streptomyces luteoverticillatus SZJ61 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 4. banglajol.info [banglajol.info]

The Discovery and Isolation of Carbazomycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazomycin B, a notable member of the carbazole alkaloid family, has garnered significant interest within the scientific community due to its diverse biological activities. First isolated in 1980 from a soil actinomycete, this metabolite exhibits a unique chemical structure and promising therapeutic potential. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the isolation workflow.

Discovery and Producing Organism

This compound was first discovered along with its analogue, Carbazomycin A, from the cultured mycelia of an unidentified Streptomyces species designated as Strain H 1051-MY 10.[1] This strain was later identified as Streptoverticillium ehimense.[] These compounds were the first antibiotics identified to possess a carbazole nucleus.[1][3] The producing organism was isolated from a soil sample, highlighting the rich biodiversity of microorganisms as a source of novel bioactive compounds.

Physicochemical Properties of this compound

This compound is characterized by its distinct physicochemical properties, which were crucial for its initial identification and subsequent structural elucidation. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C15H15NO2 | [1][4] |

| Molecular Weight | 241.28 g/mol | [][4] |

| Appearance | Colorless needles (as acetate) | [5] |

| Melting Point | 192-195°C (acetate form) | [5] |

| UV λmax (MeOH) | 224, 244, 289, 339 nm | [6] |

| Structure | 4-hydroxy-3-methoxy-1,2-dimethylcarbazole | [7] |

Biological Activity

This compound has demonstrated a broad spectrum of biological activities, making it a compound of interest for further drug development.[8] It exhibits inhibitory action against phytopathogenic fungi and also shows weak antibacterial and anti-yeast activities.[1][] Notably, this compound is an inhibitor of 5-lipoxygenase and acts as a free radical scavenger.[9] A key antibacterial activity has been observed against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice, with a minimum inhibitory concentration (MIC) of 8 μg/mL.[8][10]

| Organism/Target | Activity | MIC/IC50 | Reference |

| Phytopathogenic fungi | Inhibitory | Not specified | [1][] |

| Gram-positive bacteria | Active | Not specified | [9] |

| Fungi and Yeast | Weakly active | Not specified | [9] |

| 5-lipoxygenase | Inhibitory | IC50: 1.5 µg/mL | [6] |

| Xanthomonas oryzae pv. oryzae | Antibacterial | 8 μg/mL | [8][10] |

| Plasmodium falciparum | Antimalarial | IC50: 2.37 µg/mL | [6] |

Experimental Protocols

Fermentation

The production of this compound was achieved through submerged fermentation of Streptomyces sp. H 1051-MY 10.

-

Producing Organism: Streptomyces sp. H 1051-MY 10 (later identified as Streptoverticillium ehimense)[1][]

-

Fermentation Medium: The exact composition of the fermentation medium is detailed in the original publication by Sakano et al. (1980).[1]

-

Culture Conditions: The fermentation was carried out under aerobic conditions in shake flasks or fermenters at a controlled temperature and pH for a specific duration to allow for optimal production of the secondary metabolites.

Isolation and Purification

The following protocol outlines the steps for the extraction and purification of this compound from the fermentation broth.[1]

-

Mycelial Extraction: The cultured mycelia were separated from the fermentation broth by filtration. The mycelia were then extracted with acetone.

-

Solvent Partitioning: The acetone extract was concentrated in vacuo to remove the acetone. The resulting aqueous residue was then extracted with ethyl acetate.

-

Chromatography: The ethyl acetate extract, containing a mixture of Carbazomycins A and B, was concentrated and subjected to column chromatography on alumina.

-

Separation: The components were separated by elution with a suitable solvent system, yielding distinct fractions of Carbazomycin A and this compound.

-

Crystallization: The purified this compound fraction was concentrated and crystallized to obtain the pure compound.

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound.

Caption: Isolation and purification workflow of this compound.

Structural Elucidation

The structure of this compound was determined to be 4-hydroxy-3-methoxy-1,2-dimethylcarbazole through spectroscopic analysis.[7] Further confirmation of the relationship between Carbazomycin A and B was achieved by methylating this compound with diazomethane, which yielded Carbazomycin A (3,4-dimethoxy-1,2-dimethylcarbazole).[1][7]

Biosynthesis

The biosynthesis of the carbazole nucleus of this compound has been investigated.[] Studies using 14C- and 13C-labeled precursors have shown that the C-2 carbon of tryptophan is incorporated at the C-3 position of this compound.[] The C-1 and C-10 moiety is derived from acetate.[] The methoxyl group is derived from methionine.[]

Conclusion

This compound stands out as a significant natural product with a unique carbazole structure and a range of biological activities. The methodologies established for its fermentation, isolation, and characterization provide a solid foundation for further research and development. The potent antibacterial and other bioactivities of this compound warrant continued investigation into its mechanism of action and potential therapeutic applications. The total synthesis of this compound has also been successfully achieved, opening avenues for the generation of novel analogues with enhanced or modified activities.[3][11]

References

- 1. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The total synthesis of the carbazole antibiotic this compound and an improved route to carbazomycin A1b - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C15H15NO2 | CID 166449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 75139-38-7,this compound | lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. New antibiotics, carbazomycins A and B. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Inhibitory Effects of this compound Produced by Streptomyces roseoverticillatus 63 Against Xanthomonas oryzae pv. oryzae [frontiersin.org]

- 9. bioaustralis.com [bioaustralis.com]

- 10. Inhibitory Effects of this compound Produced by Streptomyces roseoverticillatus 63 Against Xanthomonas oryzae pv. oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The total synthesis of the carbazole antibiotic this compound and an improved route to carbazomycin A1b - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Carbazomycin B Production in Streptomyces Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazomycin B, a carbazole alkaloid with notable antifungal and antibacterial properties, is a secondary metabolite produced by several species of the genus Streptomyces. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, focusing on the producing organisms, the biosynthetic pathway, its regulation, and detailed experimental protocols for its production, isolation, and characterization. This document is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and medicinal chemistry, facilitating further investigation and exploitation of this promising bioactive compound.

This compound Producing Streptomyces Species

Several species of Streptomyces have been identified as producers of this compound. The most well-documented of these are:

-

Streptomyces luteoverticillatus : Strain SZJ61, isolated from marine sediments, has been shown to produce this compound. The genome of this strain has been sequenced, revealing a putative biosynthetic gene cluster for this compound.[1]

-

Streptomyces roseoverticillatus : Strain 63 is a known producer of this compound and has been studied for its biocontrol potential against plant pathogens.[2][3]

-

Streptomyces ehimensis (also referred to as Streptoverticillium ehimense): The original source from which this compound was first isolated.

-

Streptomyces abikoensis

Biosynthesis of this compound

The biosynthesis of this compound proceeds through a pathway that is homologous to that of other carbazole alkaloids produced by Streptomyces, such as neocarazostatin A and carquinostatin A. The pathway involves the construction of the carbazole core followed by a series of tailoring reactions.

Proposed Biosynthetic Gene Cluster of this compound

A putative biosynthetic gene cluster for this compound has been identified in Streptomyces luteoverticillatus SZJ61 and is available in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0001896.[4] The cluster is approximately 8.3 kb in size and contains seven open reading frames (ORFs). Based on homology to genes in other carbazole biosynthetic pathways, the putative functions of the genes in the cbz cluster are outlined in Table 1.

Table 1: Putative Genes in the this compound Biosynthetic Cluster from S. luteoverticillatus SZJ61 [4][5]

| Gene | Putative Function | Homolog in Neocarazostatin A Pathway |

| EKH77_31990 | 3-oxoacyl-ACP synthase | NzsJ |

| EKH77_31980 | Thiamine pyrophosphate-binding protein | NzsH |

| - | Aromatase/cyclase | NzsI |

| EKH77_31960 | Methyltransferase | - |

| EKH77_31975 | FAD-binding oxidoreductase | - |

| EKH77_31970 | Aminotransferase class I/II-fold pyridoxal phosphate-dependent enzyme | - |

| EKH77_31965 | SDR family NAD(P)-dependent oxidoreductase | - |

Note: A direct homolog for the aromatase/cyclase (NzsI) is not explicitly listed in the MIBiG entry but is essential for carbazole core formation and is presumed to be present within or near the cluster.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for this compound can be divided into two main stages: the formation of the carbazole core and the tailoring of the core structure.

2.2.1. Formation of the Carbazole Core

The formation of the carbazole core is thought to be catalyzed by a conserved set of three enzymes, homologous to NzsJ, NzsH, and NzsI from the neocarazostatin A pathway.[6]

-

Condensation: A 3-oxoacyl-ACP synthase (putatively encoded by EKH77_31990) catalyzes the condensation of an indole derivative (derived from tryptophan) with a keto-acid.

-

Decarboxylation and Ring Formation: A thiamine pyrophosphate (TPP)-dependent enzyme (putatively EKH77_31980) facilitates a key decarboxylation and the initial cyclization.

-

Aromatization: An aromatase/cyclase (a putative NzsI homolog) catalyzes the final aromatization to form the tricyclic carbazole scaffold.

2.2.2. Tailoring of the Carbazole Core

Following the formation of the carbazole core, a series of tailoring reactions, including methylations and hydroxylation, are required to produce this compound.

-

Methylation: At least two methylation steps are required. One of these is catalyzed by an O-methyltransferase. The gene EKH77_31960 is annotated as a methyltransferase and is a likely candidate for one of these steps.

-

Hydroxylation: A hydroxylation event is necessary. The FAD-binding oxidoreductase (EKH77_31975) is a probable candidate for this reaction.

-

Other modifications: The roles of the aminotransferase (EKH77_31970) and the SDR family NAD(P)-dependent oxidoreductase (EKH77_31965) are less clear but may be involved in precursor supply or further modifications.

Caption: A simplified diagram illustrating the key stages in this compound biosynthesis.

Regulation of this compound Production

The regulation of secondary metabolite production in Streptomyces is a complex process involving a hierarchical network of regulatory genes. While specific regulatory elements for the this compound gene cluster have not yet been experimentally characterized, a putative regulatory mechanism can be proposed based on known regulatory systems in Streptomyces.

It is likely that the expression of the cbz gene cluster is under the control of a cluster-situated regulator (CSR) or a pleiotropic global regulator. Analysis of the genomic region surrounding the cbz cluster in S. luteoverticillatus SZJ61 may reveal the presence of regulatory genes belonging to common families such as LuxR, TetR, or SARP (Streptomyces Antibiotic Regulatory Protein). These regulators often respond to intracellular signaling molecules like gamma-butyrolactones (GBLs) or to environmental cues such as nutrient limitation.

Caption: A hypothetical model for the regulation of this compound biosynthesis.

Experimental Protocols

Fermentation for this compound Production

This protocol is adapted from methods used for the cultivation of this compound-producing Streptomyces species. Optimization may be required for different strains.

4.1.1. Media

-

Seed Medium (TSBY): Tryptic Soy Broth (30 g/L), Yeast Extract (10 g/L). Adjust pH to 7.2 before autoclaving.

-

Production Medium (Gauze's Synthetic Medium No. 1): Soluble Starch (20 g/L), KNO₃ (1 g/L), K₂HPO₄ (0.5 g/L), MgSO₄·7H₂O (0.5 g/L), NaCl (0.5 g/L), FeSO₄·7H₂O (0.01 g/L). Adjust pH to 7.2-7.4 before autoclaving.

4.1.2. Fermentation Procedure

-

Inoculate a loopful of spores or mycelia of the Streptomyces strain from a fresh agar plate into 50 mL of seed medium in a 250 mL baffled flask.

-

Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 180-200 rpm.

-

Inoculate 10 mL of the seed culture into 200 mL of production medium in a 1 L baffled flask.

-

Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 180-200 rpm.

-

Monitor the production of this compound by HPLC analysis of the culture extract at regular intervals.

Extraction and Isolation of this compound

-

Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation (e.g., 8,000 x g for 15 minutes).

-

Extract the mycelial cake with an equal volume of acetone or methanol with vigorous shaking for 1-2 hours.

-

Filter the extract and concentrate it under reduced pressure to remove the organic solvent.

-

Extract the resulting aqueous residue with an equal volume of ethyl acetate three times.

-

Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain the crude extract containing this compound.

-

Purify this compound from the crude extract using silica gel column chromatography with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

Quantification of this compound by HPLC

4.3.1. Instrumentation and Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used. A typical gradient could be:

-

0-5 min: 20% Acetonitrile

-

5-25 min: 20% to 80% Acetonitrile

-

25-30 min: 80% Acetonitrile

-

30-35 min: 80% to 20% Acetonitrile

-

35-40 min: 20% Acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 289 nm.

-

Injection Volume: 10-20 µL.

-

Standard: A pure sample of this compound is required for creating a standard curve for quantification.

4.3.2. Sample Preparation

-

Dissolve a known amount of the crude or purified extract in methanol.

-

Filter the sample through a 0.22 µm syringe filter before injection.

Caption: A step-by-step workflow for the quantification of this compound.

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.

4.4.1. Sample Preparation

-

Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

4.4.2. NMR Experiments

-

¹H NMR: To determine the proton chemical shifts and coupling constants.

-

¹³C NMR: To determine the carbon chemical shifts.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assembling the carbazole skeleton and assigning the positions of substituents.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

-

Table 2: Reported ¹H and ¹³C NMR Data for this compound in CDCl₃

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, multiplicity, J in Hz) |

| 1 | 123.4 | - |

| 1a | 125.5 | - |

| 2 | 118.9 | - |

| 3 | 145.8 | - |

| 4 | 138.9 | - |

| 4a | 120.2 | - |

| 5 | 119.8 | 7.35 (t, J=7.6) |

| 6 | 120.5 | 7.29 (t, J=7.6) |

| 7 | 110.8 | 7.98 (d, J=7.6) |

| 8 | 124.1 | 7.42 (d, J=7.6) |

| 8a | 139.7 | - |

| 9 | - | 8.05 (br s) |

| 1-CH₃ | 12.3 | 2.45 (s) |

| 2-CH₃ | 9.5 | 2.25 (s) |

| 3-OCH₃ | 60.9 | 3.90 (s) |

| 4-OH | - | 5.40 (s) |

Note: Chemical shifts can vary slightly depending on the solvent and instrument.

Conclusion

This technical guide has summarized the current understanding of this compound production in Streptomyces species. The identification of the putative biosynthetic gene cluster provides a foundation for future genetic engineering efforts to improve yields and generate novel analogs. The detailed experimental protocols offer a starting point for researchers to produce, isolate, and analyze this promising bioactive compound. Further research is needed to fully elucidate the regulatory mechanisms controlling this compound biosynthesis and to explore the full therapeutic potential of this and related carbazole alkaloids.

References

- 1. Characterization and Complete Genome Analysis of the this compound-Producing Strain Streptomyces luteoverticillatus SZJ61 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory Effects of this compound Produced by Streptomyces roseoverticillatus 63 Against Xanthomonas oryzae pv. oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Inhibitory Effects of this compound Produced by Streptomyces roseoverticillatus 63 Against Xanthomonas oryzae pv. oryzae [frontiersin.org]

- 4. BGC0001896 [mibig.secondarymetabolites.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and properties of Carbazomycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazomycin B is a naturally occurring carbazole alkaloid first isolated from Streptomyces species. As a member of the carbazomycin family of antibiotics, it has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of this compound, with a focus on its potential as a lead compound in drug discovery and development. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies for key cited experiments are provided.

Chemical Structure and Properties

This compound possesses a tricyclic carbazole core, which is a key structural motif responsible for its biological activities. The precise arrangement of its functional groups contributes to its unique physicochemical properties.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-methoxy-1,2-dimethyl-9H-carbazol-4-ol | [1][2] |

| CAS Number | 75139-38-7 | [1] |

| Molecular Formula | C₁₅H₁₅NO₂ | [1][2] |

| Molecular Weight | 241.28 g/mol | [2] |

| Canonical SMILES | CC1=C(C(=C(C2=C1NC3=CC=CC=C32)O)OC)C | [3] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| Appearance | Not specified in literature | |

| Melting Point | Not specified in literature |

Biological Activities

This compound exhibits a broad spectrum of biological activities, including antifungal, antibacterial, antimalarial, and cytotoxic effects. Its inhibitory action against the 5-lipoxygenase enzyme is of particular interest for its potential anti-inflammatory applications.

Antimicrobial Activity

This compound has demonstrated significant activity against a range of fungal and bacterial pathogens.

Table 2: Antifungal Activity of this compound

| Fungal Strain | MIC (μg/mL) | Reference |

| Panel of seven fungi | 3.2 - 200 | [1] |

| Panel of five plant pathogenic fungi | 12.5 - 200 | [1] |

Table 3: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/mL) | Reference |

| Panel of seven bacteria | 25 - 50 | [1] |

| Xanthomonas oryzae pv. oryzae | 8 | [4] |

Antimalarial and Antiprotozoal Activity

This compound has shown promise as an antimalarial agent.

Table 4: Antiprotozoal Activity of this compound

| Organism | IC₅₀ (μg/mL) | Reference |

| Plasmodium falciparum | 2.37 | [1] |

| Candida albicans | 19.6 | [1] |

Cytotoxic Activity

This compound has been shown to be cytotoxic to several human cancer cell lines.

Table 5: Cytotoxic Activity of this compound

| Cell Line | IC₅₀ (μM) | Reference |

| MCF-7 (Breast cancer) | 8.4 | [1] |

| KB (Oral cancer) | 8.6 | [1] |

| NCI-H187 (Lung cancer) | 4.2 | [1] |

| Vero (Normal kidney cells) | 48.9 | [1] |

Enzyme Inhibition

A key biological activity of this compound is its ability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory cascade.

Table 6: Enzyme Inhibitory Activity of this compound

| Enzyme | IC₅₀ (μM) | Reference |

| 5-Lipoxygenase (RBL-1 cell extracts) | 1.5 | [1] |

Signaling Pathway

Inhibition of the 5-Lipoxygenase Pathway

The 5-lipoxygenase (5-LOX) pathway is a critical metabolic route for the synthesis of leukotrienes, which are potent lipid mediators of inflammation. This compound exerts its anti-inflammatory potential by directly inhibiting the 5-LOX enzyme, thereby blocking the production of pro-inflammatory leukotrienes.

Caption: this compound inhibits the 5-lipoxygenase enzyme, blocking leukotriene synthesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures and the available literature.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various fungal and bacterial strains is determined using the broth microdilution method.

Workflow for MIC Determination

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Two-fold serial dilutions of the stock solution are performed in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). This creates a range of concentrations to be tested.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria, 0.5-2.5 x 10³ CFU/mL for fungi).

-

Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Determination of IC₅₀ (Cytotoxicity Assay)

The half-maximal inhibitory concentration (IC₅₀) of this compound against cancer cell lines is typically determined using a colorimetric assay such as the MTT assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specific period (e.g., 48 or 72 hours).

-

MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay

The inhibitory activity of this compound against 5-LOX can be assessed using a cell-free or cell-based assay.

Protocol (Cell-Free Assay):

-

Enzyme and Substrate Preparation: A solution of purified 5-lipoxygenase enzyme and a solution of the substrate, arachidonic acid, are prepared in an appropriate buffer.

-

Incubation with Inhibitor: The 5-LOX enzyme is pre-incubated with various concentrations of this compound or a vehicle control for a short period.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Detection of Product Formation: The formation of the 5-LOX product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.

-

Calculation of Inhibition: The percentage of inhibition is calculated for each concentration of this compound by comparing the rate of the reaction to that of the vehicle control.

-

IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Conclusion

This compound is a promising natural product with a diverse range of biological activities. Its potent antifungal, antibacterial, antimalarial, and cytotoxic properties, coupled with its specific inhibition of the 5-lipoxygenase enzyme, make it an attractive scaffold for the development of new therapeutic agents. The detailed chemical and biological data, along with the experimental protocols provided in this guide, offer a valuable resource for researchers and drug development professionals interested in exploring the full potential of this fascinating molecule. Further investigation into its mechanism of action and structure-activity relationships will be crucial for the rational design of novel this compound-based drugs.

References

- 1. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. IDENTIFICATION OF THE INHIBITORY ACTIVITY OF CARBAZOMYCINS B AND C AGAINST 5-LIPOXYGENASE, A NEW ACTIVITY FOR THESE COMPOUNDS [jstage.jst.go.jp]

- 4. 5-Lipoxygenase (5-LOX) Inhibition Assay [bio-protocol.org]

An In-depth Technical Guide to Carbazomycin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carbazomycin B, a carbazole alkaloid with notable biological activities. The document covers its fundamental physicochemical properties, biological functions, and detailed experimental protocols for assessing its antibacterial mechanisms.

Core Molecular Data

This compound is a nitrogen-containing heterocyclic antibiotic produced by several Streptomyces species.[] Its core chemical and physical properties are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO₂ | [][2][3][4][5] |

| Molecular Weight | 241.28 g/mol | [][2] |

| IUPAC Name | 3-methoxy-1,2-dimethyl-9H-carbazol-4-ol | [][2] |

| CAS Number | 75139-38-7 | [][2][4] |

| Solubility | Soluble in DMSO and Methanol | [3][4] |

| Purity | >95% by HPLC | [3] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, making it a molecule of interest for further research and development. It is recognized as an inhibitor of 5-lipoxygenase and a scavenger of free radicals.[3] Its antimicrobial properties are broad, showing activity against various Gram-positive bacteria, fungi, and yeasts.[3][4][5]

Notably, this compound is effective against several plant pathogenic fungi.[][4] Its antibacterial action against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice, has been studied in detail.[6] The proposed mechanism of action involves disruption of the bacterial cell membrane and inhibition of key metabolic processes.[6][7]

Key activities include:

-

Antibacterial: Active against a panel of seven bacteria with MICs ranging from 25-50 µg/ml.[4]

-

Antifungal: Shows activity against seven fungal strains (MICs = 3.2-200 µg/ml) and five plant pathogenic fungi (MICs = 12.5-200 µg/ml).[4]

-

Antiparasitic: Active against Plasmodium falciparum (IC₅₀ = 2.37 µg/ml).[4]

-

Cytotoxic: Exhibits cytotoxicity against MCF-7, KB, NCI H187, and Vero cells with IC₅₀ values of 8.4, 8.6, 4.2, and 48.9 µM, respectively.[4]

-

Enzyme Inhibition: Inhibits 5-lipoxygenase (5-LO) activity with an IC₅₀ of 1.5 µM.[4]

Experimental Protocols

The following protocols detail the methodology used to investigate the inhibitory effects of this compound on Xanthomonas oryzae pv. oryzae (Xoo).

The MIC of this compound against Xoo was determined to be 8 μg/mL, indicating significant antibacterial activity.[6]

This experiment quantifies the effect of this compound on the production of xanthomonadin, a key virulence factor in Xoo.

-

Cell Treatment: Xoo cells are treated with varying concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC) for 4 hours. An untreated cell culture serves as the control.[7]

-

Pigment Extraction: After treatment, 4 mL of the broth suspension is centrifuged to collect the cells. The cell pellet is then mixed with 2 mL of 100% methanol.[7]

-

Incubation and Separation: The mixture is incubated in the dark for 10 minutes on a rotating shaker, followed by centrifugation at 10,000 x g for 10 minutes to pellet cell debris and collect the supernatant containing the pigment.[7]

-

Quantification: The amount of xanthomonadin pigment is determined by measuring the absorbance of the supernatant at a wavelength of 445 nm (OD₄₄₅) using a UV spectrophotometer.[7]

This protocol assesses changes in the bacterial cell surface properties upon treatment with this compound.

-

Cell Treatment: Xoo cells are exposed to different concentrations of this compound (0.5x MIC, 1x MIC, 2x MIC, and 4x MIC) for 4 hours.[7]

-

Hydrophobicity Measurement: The hydrophobicity of the treated and untreated cells is measured. Treatment with this compound at these concentrations led to reductions in hydrophobicity of 3.08%, 10.58%, 15.58%, and 24.08%, respectively.[7]

This experiment investigates the impact of this compound on a key enzyme in the tricarboxylic acid (TCA) cycle, reflecting changes in cellular energy metabolism.

-

Cell Treatment: Xoo cells are treated with this compound at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC.[7]

-

Enzyme Activity Measurement: The activity of malate dehydrogenase in the treated cells is measured. Results indicated that MDH activity was altered, suggesting that this compound inhibits the respiratory metabolism pathway by affecting the TCA cycle.[7]

Visualizations

The following diagrams illustrate the experimental workflow for studying the mechanism of action and the proposed inhibitory pathway of this compound.

Caption: Experimental workflow for assessing the antibacterial mechanism of this compound.

Caption: Proposed mechanism of action of this compound against X. oryzae pv. oryzae.

References

- 2. This compound | C15H15NO2 | CID 166449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bioaustralis.com [bioaustralis.com]

- 4. caymanchem.com [caymanchem.com]

- 5. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory Effects of this compound Produced by Streptomyces roseoverticillatus 63 Against Xanthomonas oryzae pv. oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Inhibitory Effects of this compound Produced by Streptomyces roseoverticillatus 63 Against Xanthomonas oryzae pv. oryzae [frontiersin.org]

Carbazomycin B CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the chemical properties and biological activities of Carbazomycin B, a naturally occurring antibiotic with potential applications in various fields of research and drug development.

Core Chemical Identifiers

This compound, a carbazole alkaloid produced by Streptomyces species, possesses a unique chemical structure that underpins its biological functions.[][2] The following table summarizes its key chemical identifiers.

| Identifier | Value | Source |

| CAS Number | 75139-38-7 | [][2] |

| IUPAC Name | 3-methoxy-1,2-dimethyl-9H-carbazol-4-ol | [][3] |

| Chemical Formula | C₁₅H₁₅NO₂ | [2][3] |

| Molecular Weight | 241.28 g/mol | [][3] |

| Canonical SMILES | CC1=C(C(=C(C2=C1NC3=CC=CC=C32)O)OC)C | [][3] |

| InChI | InChI=1S/C15H15NO2/c1-8-9(2)15(18-3)14(17)12-10-6-4-5-7-11(10)16-13(8)12/h4-7,16-17H,1-3H3 | [][3] |

| InChIKey | OBMFXFPFPDTBHG-UHFFFAOYSA-N | [][3] |

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and cytotoxic effects. The following table presents a summary of its reported in vitro activities.

| Activity Type | Target Organism/Cell Line | Measurement | Value | Source |

| Antibacterial | Xanthomonas oryzae pv. oryzae (Xoo) | MIC | 8 µg/mL | [4] |

| Antibacterial | Panel of seven bacteria | MICs | 25-50 µg/mL | [2] |

| Antifungal | Panel of seven fungi | MICs | 3.2-200 µg/mL | [2] |

| Antifungal | Candida albicans | IC₅₀ | 19.6 µg/mL | [2] |

| Antiplasmodial | Plasmodium falciparum | IC₅₀ | 2.37 µg/mL | [2] |

| Cytotoxic | NCI H187 (Human small cell lung cancer) | IC₅₀ | 4.2 µM | [2] |

| Cytotoxic | MCF-7 (Human breast adenocarcinoma) | IC₅₀ | 8.4 µM | [2] |

| Cytotoxic | KB (Human oral epidermoid carcinoma) | IC₅₀ | 8.6 µM | [2] |

| Cytotoxic | Vero (African green monkey kidney) | IC₅₀ | 48.9 µM | [2] |

| Enzyme Inhibition | 5-Lipoxygenase (RBL-1 cell extracts) | IC₅₀ | 1.5 µM | [2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding the biological activity of this compound.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the methodology used to determine the Minimum Inhibitory Concentration (MIC) of this compound against Xanthomonas oryzae pv. oryzae (Xoo).[4]

1. Preparation of Bacterial Inoculum:

-

Isolate a pure culture of the target bacterium on an appropriate agar medium.

-

Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the concentration to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

2. Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium to achieve the desired concentration range.

3. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a positive control (bacteria in medium without this compound) and a negative control (medium only).

-

Incubate the plates at the optimal temperature for the target bacterium (e.g., 37°C) for 16-20 hours.

4. Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

General Antifungal Susceptibility Testing (Broth Microdilution)

The following is a general protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

1. Preparation of Fungal Inoculum:

-

Culture the fungal strain on a suitable agar medium.

-

Prepare a suspension of the fungal cells in a sterile saline solution and adjust the turbidity to a 0.5 McFarland standard.

-

Further dilute the suspension in the test medium (e.g., RPMI-1640) to the desired final inoculum concentration.

2. Preparation of Antifungal Agent Dilutions:

-

Prepare a stock solution of this compound in an appropriate solvent.

-

Perform serial two-fold dilutions in a 96-well microtiter plate containing the test medium.

3. Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well.

-

Include a drug-free growth control well.

-

Incubate the plates at 35°C for 24-48 hours.

4. Reading of Results:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control.

General Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

1. Cell Seeding:

-

Seed the desired cell line (e.g., MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Treatment with this compound:

-

Prepare various concentrations of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

3. Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

4. MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

5. Solubilization of Formazan:

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

6. Measurement:

-

Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

Potential Signaling Pathways and Mechanisms of Action

Antibacterial Mechanism against Xanthomonas oryzae pv. oryzae

Studies have shown that this compound exerts its antibacterial effect against the plant pathogen X. oryzae pv. oryzae through a multi-faceted mechanism.[4][5][6][7][8] It has been observed to:

-

Disrupt the cell membrane: Leading to altered cell morphology.[4]

-

Inhibit biofilm formation: A crucial step in bacterial pathogenesis.[7]

-

Reduce the production of virulence factors: Including xanthomonadin and extracellular polymeric substances (EPS).[4][7]

-

Interfere with cellular metabolism: By inhibiting the activity of malate dehydrogenase and suppressing protein synthesis.[4]

Potential Interaction with NF-κB Signaling Pathway

While direct studies on this compound are limited, other carbazole derivatives have been shown to interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10][11][12][13] This pathway is a crucial regulator of inflammation, immunity, and cell survival. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. Given the structural similarities, it is plausible that this compound could also modulate this pathway, which would be a valuable area for future research.

References

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C15H15NO2 | CID 166449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Inhibitory Effects of this compound Produced by Streptomyces roseoverticillatus 63 Against Xanthomonas oryzae pv. oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory Effects of this compound Produced by Streptomyces roseoverticillatus 63 Against Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Inhibitory Effects of this compound Produced by Streptomyces roseoverticillatus 63 Against Xanthomonas oryzae pv. oryzae [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]

- 11. NF-κB - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. creative-diagnostics.com [creative-diagnostics.com]

The Biological Activity Spectrum of Carbazomycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazomycin B, a carbazole alkaloid produced by various Streptomyces species, has garnered significant interest within the scientific community due to its diverse range of biological activities. This technical guide provides an in-depth overview of the biological activity spectrum of this compound, presenting key quantitative data, detailed experimental methodologies, and elucidated mechanisms of action. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, microbiology, and drug discovery. This document summarizes the antibacterial, antifungal, cytotoxic, 5-lipoxygenase inhibitory, and free radical scavenging properties of this compound, supported by experimental evidence and visualized signaling pathways.

Introduction

This compound is a naturally occurring carbazole antibiotic first isolated from an unidentified Streptomyces species.[1] Its unique chemical structure has prompted extensive investigation into its biological properties. This guide synthesizes the current understanding of this compound's bioactivity, with a focus on its potential therapeutic applications.

Antibacterial Activity

This compound has demonstrated notable antibacterial activity, particularly against the plant pathogen Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial potency of this compound against various bacteria is summarized in the table below.

| Bacterium | MIC (µg/mL) | Reference |

| Xanthomonas oryzae pv. oryzae | 8 | [2] |

| Panel of seven other bacteria | 25-50 |

Mechanism of Action against Xanthomonas oryzae pv. oryzae

This compound exerts its antibacterial effect against Xoo through a multi-faceted mechanism that involves disruption of the cell membrane, inhibition of key metabolic pathways, and reduction of virulence factors.[2]

A primary target of this compound in Xoo is the enzyme malate dehydrogenase (MDH), a critical component of the tricarboxylic acid (TCA) cycle.[2] By inhibiting MDH, this compound disrupts the central metabolic pathway responsible for energy production, leading to a cascade of detrimental effects on the bacterium.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay for Xanthomonas oryzae pv. oryzae

The MIC of this compound against Xoo was determined using a broth microdilution method as described by Shi et al. (2021).[2]

-

Bacterial Culture: Xanthomonas oryzae pv. oryzae was cultured in a nutrient-rich broth until it reached the logarithmic growth phase.

-

Serial Dilution: this compound was serially diluted in the nutrient broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well was inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The microtiter plate was incubated at 28°C for 24-48 hours.

-

MIC Determination: The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Antifungal Activity

This compound exhibits a broad spectrum of antifungal activity against various fungal species, including plant pathogens.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Fungus | MIC (µg/mL) | Reference |

| Panel of seven fungi | 3.2-200 | |

| Panel of five plant pathogenic fungi | 12.5-200 | [1] |

Mechanism of Action

The precise signaling pathways involved in the antifungal activity of this compound are not yet fully elucidated. However, it is known to possess weak antiyeast activity.[1] Further research is required to determine the specific molecular targets and mechanisms of action against fungal pathogens.

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of this compound was initially assessed using an agar dilution method as described by Sakano et al. (1980).[1]

-

Media Preparation: A suitable agar medium was prepared and autoclaved.

-

Incorporation of Compound: this compound, dissolved in a suitable solvent, was added to the molten agar at various concentrations.

-

Inoculation: The surface of the agar plates was inoculated with a standardized suspension of the test fungi.

-

Incubation: The plates were incubated at an appropriate temperature for 2-5 days.

-

MIC Determination: The MIC was recorded as the lowest concentration of this compound that inhibited the visible growth of the fungi.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against several human cancer cell lines, suggesting its potential as an anticancer agent.

Quantitative Data: IC50 Values

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 8.4 | |

| KB | Oral Cancer | 8.6 | |

| NCI-H187 | Small Cell Lung Cancer | 4.2 | |

| Vero | Normal Kidney (Monkey) | 48.9 |

Mechanism of Action

While the specific apoptotic pathway induced by this compound has not been definitively characterized, studies on other carbazole derivatives suggest that they can induce apoptosis through the intrinsic (mitochondrial) pathway. This typically involves the activation of caspase cascades, leading to programmed cell death.

Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxic activity of this compound against cancer cell lines is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The cells were treated with various concentrations of this compound for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of this compound that inhibits 50% of cell growth, was calculated from the dose-response curve.

5-Lipoxygenase Inhibitory Activity

This compound has been identified as an inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators.

Quantitative Data: IC50 Value

| Enzyme | Source | IC50 (µM) | Reference |

| 5-Lipoxygenase | RBL-1 cell extracts | 1.5 |

Mechanism of Action

The inhibition of 5-lipoxygenase by this compound suggests its potential as an anti-inflammatory agent. By blocking the activity of 5-LO, this compound can reduce the production of pro-inflammatory leukotrienes.

Experimental Protocol: 5-Lipoxygenase Inhibition Assay

The 5-lipoxygenase inhibitory activity of this compound was determined using an assay with rat basophilic leukemia (RBL-1) cell extracts, as described by Hook et al. (1990).

-

Enzyme Preparation: A crude 5-lipoxygenase enzyme preparation was obtained from the supernatant of sonicated RBL-1 cells.

-

Assay Mixture: The reaction mixture contained the enzyme preparation, buffer, and various concentrations of this compound.

-

Substrate Addition: The reaction was initiated by the addition of the substrate, arachidonic acid.

-

Incubation: The mixture was incubated at 37°C for a specified period.

-

Product Quantification: The amount of 5-hydroxyeicosatetraenoic acid (5-HETE) produced was quantified using high-performance liquid chromatography (HPLC).

-

IC50 Calculation: The IC50 value was determined as the concentration of this compound that caused a 50% reduction in 5-HETE formation.

Free Radical Scavenging Activity

This compound has been shown to possess free radical scavenging properties, indicating its potential as an antioxidant.

Mechanism of Action

This compound can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components. This activity is attributed to the chemical structure of the carbazole nucleus.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

The free radical scavenging activity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

-

DPPH Solution: A fresh solution of DPPH in methanol was prepared.

-

Reaction Mixture: Various concentrations of this compound were added to the DPPH solution.

-

Incubation: The mixture was incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution was measured at 517 nm.

-

Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity was calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the sample).

Conclusion

This compound is a promising natural product with a broad spectrum of biological activities. Its potent antibacterial activity against Xanthomonas oryzae pv. oryzae, coupled with its antifungal, cytotoxic, anti-inflammatory, and antioxidant properties, highlights its potential for development in various therapeutic areas. The detailed experimental protocols and elucidated mechanisms of action presented in this guide provide a solid foundation for future research and development of this compound and its derivatives. Further investigations into its specific signaling pathways and in vivo efficacy are warranted to fully realize its therapeutic potential.

References

- 1. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory Effects of this compound Produced by Streptomyces roseoverticillatus 63 Against Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and ex vivo free radical scavenging activities of carazostatin, this compound and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Carbazomycin B Cytotoxicity Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Carbazomycin B, a carbazole alkaloid with known anticancer properties. The following sections detail the background, key cytotoxicity data, and step-by-step protocols for evaluating the in vitro efficacy of this compound.

This compound is a natural product isolated from Streptomyces species.[1][2] It has demonstrated cytotoxic activity against a range of human cancer cell lines, making it a compound of interest for oncology research and drug development.[3] Understanding the protocols for assessing its cytotoxicity is crucial for further investigation into its therapeutic potential.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The table below summarizes the reported IC50 values for this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 8.4 | [3] |

| KB | Human Epidermoid Carcinoma | 8.6 | [3] |

| NCI-H187 | Small Cell Lung Cancer | 4.2 | [3] |

| Vero | Normal Kidney (Control) | 48.9 | [3] |

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is fundamental. The following are detailed protocols for commonly employed assays to determine the cytotoxic and apoptotic effects of this compound.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7)

-

96-well plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

MTT solvent (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8mM HCl in isopropanol)[6]

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. After 24 hours, remove the culture medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

-

Formazan Crystal Formation: Incubate the plate for 2-5 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[6]

-

Solubilization: Carefully remove the medium from each well without disturbing the cells or the formazan crystals. Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Mix by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Apoptosis Detection using Annexin V Staining

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, a hallmark of early apoptosis.[8][9]

Materials:

-

This compound-treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Culture cells and treat with this compound at the desired concentrations and for the appropriate duration to induce apoptosis.

-

Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them directly. Centrifuge the cells at 500 x g for 5-7 minutes at 4°C.[9]

-

Washing: Discard the supernatant and wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[10]

-

Staining: Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.[10]

-

Incubation: Incubate for 10-15 minutes at room temperature in the dark.[10]

-

PI Staining: Add 5 µL of Propidium Iodide (PI) staining solution and incubate for 5-15 minutes on ice or at room temperature, protected from light.[10]

-

Analysis: Analyze the cells immediately by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. This assay measures their activity to confirm apoptosis induction.[11]

Materials:

-

This compound-treated and untreated cells in a 96-well plate

-

Caspase-Glo® 3/7 Assay System (Promega) or similar luminescent or fluorescent assay kit

-

Luminometer or fluorometer

Protocol:

-

Cell Plating and Treatment: Plate cells in a 96-well plate and treat with this compound as described in the MTT assay protocol.

-

Reagent Preparation: Prepare the Caspase-3/7 working solution according to the manufacturer's instructions.

-

Assay: After the treatment period, add an equal volume of the Caspase-3/7 working solution to each well (e.g., 100 µL to 100 µL of cell culture).[12]

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[12]

-

Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the amount of active caspase-3/7.

-

Data Analysis: Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase-3/7 activity.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for this compound cytotoxicity testing.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

Based on studies of related carbazole derivatives, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. It may also modulate the NF-κB signaling pathway, which is often dysregulated in cancer cells.[11][13]

Caption: Hypothesized apoptosis pathway of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibitory Effects of this compound Produced by Streptomyces roseoverticillatus 63 Against Xanthomonas oryzae pv. oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Membrane potential and delta pH dependency of reverse electron transport-associated hydrogen peroxide production in brain and heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The PI3K/AKT signaling pathway: How does it regulate development of Sertoli cells and spermatogenic cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Inhibitory Effects of this compound Produced by Streptomyces roseoverticillatus 63 Against Xanthomonas oryzae pv. oryzae [frontiersin.org]

- 9. Frontiers | Pyridinecarboxylic Acid Derivative Stimulates Pro-Angiogenic Mediators by PI3K/AKT/mTOR and Inhibits Reactive Nitrogen and Oxygen Species and NF-κB Activation Through a PPARγ-Dependent Pathway in T. cruzi-Infected Macrophages [frontiersin.org]

- 10. Dynamic Modeling of Mitochondrial Membrane Potential Upon Exposure to Mitochondrial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological manipulation of Bcl-2 family members to control cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Carbazomycin B

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity for Carbazomycin B, a bioactive carbazole alkaloid. This compound is a bacterial metabolite known for its antifungal, antibacterial, and 5-lipoxygenase inhibitory activities.[1][2] Accurate assessment of its purity is critical for research, development, and quality control purposes. The described reverse-phase HPLC (RP-HPLC) method provides excellent separation and quantification of this compound from potential impurities and related analogues, such as Carbazomycin A.

Introduction

This compound is a member of the carbazole family of antibiotics, originally isolated from Streptomyces species.[1][3] Its molecular formula is C₁₅H₁₅NO₂.[3][4] Given its diverse biological activities, a reliable and validated analytical method is essential to ensure the quality and purity of this compound samples. This application note provides a comprehensive protocol for a stability-indicating RP-HPLC method utilizing a C18 column and UV detection, leveraging the distinct UV absorption spectrum of carbazoles for sensitive detection.[2][5]

Experimental Protocol

Instrumentation and Materials

-

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical balance (0.01 mg sensitivity).

-

pH meter.

-

Sonicator.

-

Filtration assembly with 0.22 µm or 0.45 µm membrane filters.

-

-

Chemicals and Reagents:

-

Chromatographic Column:

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

| Parameter | Recommended Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30.1-35 min: 30% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 289 nm (Primary), with DAD scanning from 200-400 nm for peak purity |

| Run Time | 35 minutes |

Note: The selection of 289 nm is based on the characteristic UV absorption of this compound.[5] The use of a mild acid like formic acid in the mobile phase helps to ensure sharp, symmetrical peaks.[9]

Preparation of Solutions

-

Standard Stock Solution (100 µg/mL):

-

Accurately weigh approximately 5.0 mg of this compound Reference Standard.

-

Transfer to a 50 mL volumetric flask.

-

Dissolve in a small amount of methanol or DMSO, as this compound is soluble in these solvents.[1][2]

-

Dilute to the mark with the mobile phase (premixed at the initial gradient condition of 30% Acetonitrile: 70% Water with 0.1% Formic Acid).

-

Sonicate for 5 minutes to ensure complete dissolution.

-

-

Sample Solution (100 µg/mL):

-

Accurately weigh approximately 5.0 mg of the this compound sample.

-

Prepare a 50 mL solution following the same procedure as the Standard Stock Solution.

-

-

Sample Filtration:

HPLC Analysis Workflow

The following diagram illustrates the complete workflow for the purity analysis of this compound.

Caption: A flowchart of the experimental workflow for this compound analysis.

Data Presentation and System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. The following table presents typical expected quantitative data for this method. Carbazomycin A, a potential related impurity formed by methylation of this compound, is included for resolution assessment.[3]

| Parameter | This compound | Carbazomycin A (Impurity) | Acceptance Criteria |

| Retention Time (t_R) | Approx. 15.2 min | Approx. 16.5 min | RSD ≤ 2.0% |

| Relative Retention Time (RRT) | 1.00 | ~1.08 | Report |

| Tailing Factor (T) | ≤ 1.5 | ≤ 1.5 | T ≤ 2.0 |

| Theoretical Plates (N) | > 5000 | > 5000 | N > 2000 |

| Resolution (R_s) | - | > 2.0 (from this compound) | R_s > 2.0 |

Calculation of Purity

The purity of this compound is calculated using the area percent method from the resulting chromatogram.

% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Logical Relationship of the HPLC Method

The separation principle relies on the differential partitioning of the analyte and its impurities between the stationary and mobile phases.

Caption: Logical diagram of the reverse-phase HPLC separation principle.

Conclusion

The HPLC method described provides a reliable and efficient means for determining the purity of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for excellent separation of the main component from its potential impurities. This application note serves as a comprehensive guide for researchers and quality control analysts working with this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C15H15NO2 | CID 166449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cipac.org [cipac.org]

- 7. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ptfarm.pl [ptfarm.pl]

- 9. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]

- 11. public.pensoft.net [public.pensoft.net]

Carbazomycin B: A Promising 5-Lipoxygenase Inhibitor for Inflammation Research and Drug Discovery

Application Note

Introduction